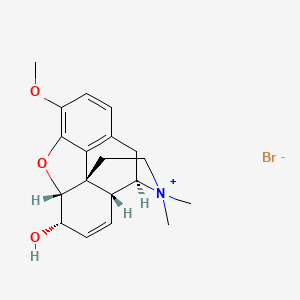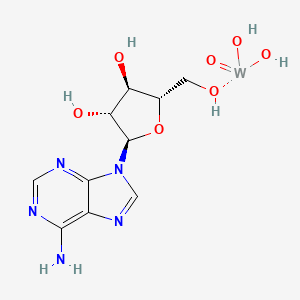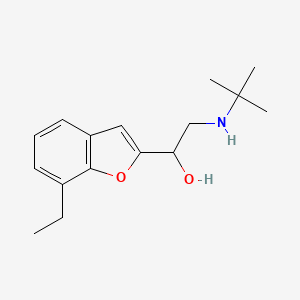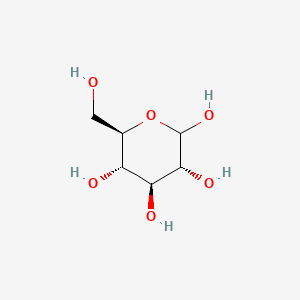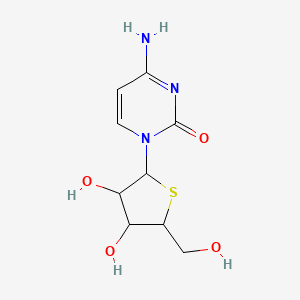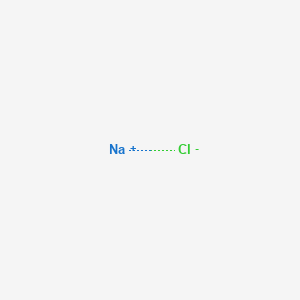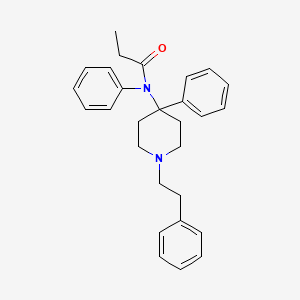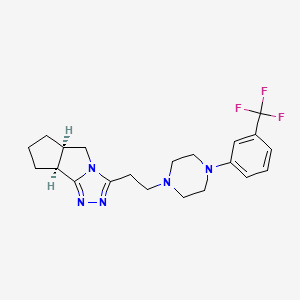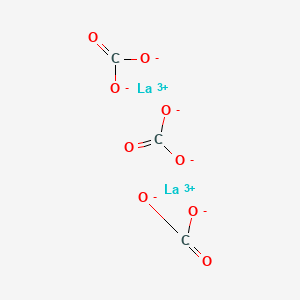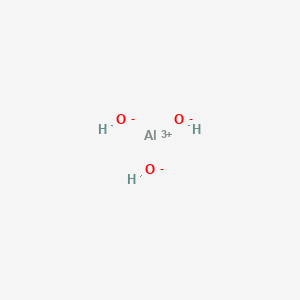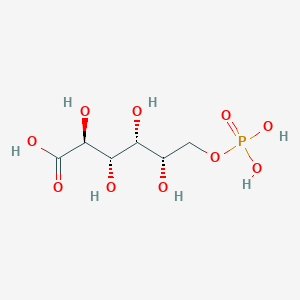
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a phosphonooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid typically involves multi-step organic synthesis techniques. One common approach is the phosphorylation of a suitable hexose derivative, followed by selective protection and deprotection of hydroxyl groups to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as enzymatic phosphorylation, to achieve large-scale synthesis. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically diverse compounds.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules. It can be used to investigate enzyme-substrate interactions and metabolic flux.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders and enzyme deficiencies.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function. The phosphonooxy group can participate in phosphorylation reactions, playing a crucial role in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Glucose-6-phosphate: Similar in structure but lacks the specific stereochemistry of (2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid.
Fructose-6-phosphate: Another phosphorylated hexose with different stereochemistry and functional properties.
Mannose-6-phosphate: Shares the hexose backbone but differs in the arrangement of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
Properties
Molecular Formula |
C6H13O10P |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,4-,5-/m0/s1 |
InChI Key |
BIRSGZKFKXLSJQ-QTBDOELSSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


